REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].Cl[CH2:11][CH2:12][C:13](Cl)=[O:14].[Al+3].[Cl-].[Cl-].[Cl-].S(=O)(=O)(O)O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5]([CH2:11][CH2:12][C:13]2=[O:14])=[CH:4][C:3]=1[O:8][CH3:9] |f:2.3.4.5|
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Name
|
|
Quantity
|
12.8 mL
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
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ClCCC(=O)Cl
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
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Details
|
the viscous residue was stirred at 100 ° C. for 2 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The CH2Cl2 was removed by rotary evaporation under reduced pressure
|
Type
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TEMPERATURE
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Details
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After cooling to ˜50° C.
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Type
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ADDITION
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Details
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the viscous reaction mixture was poured cautiously onto 1.5 L of ice
|
Type
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WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
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WASH
|
Details
|
the cake of crude product was washed with water
|
Type
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DISSOLUTION
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Details
|
The crude product was dissolved in 500 mL of 2% MeOH in CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over a mixture of Na2CO3 (˜10 g) and Na2SO4 (˜20 g)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2CCC(C2=C1)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |